2-Phenylchloriren-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylchloriren-1-ium is a chemical compound with the molecular formula C_9H_7Cl It is a member of the chlorirenium ion family, characterized by the presence of a phenyl group attached to a chlorirenium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchloriren-1-ium typically involves the reaction of phenylchloride with a suitable chlorinating agent under controlled conditions. One common method is the chlorination of phenylchloride using thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylchloriren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), leading to the formation of phenylchloriren-1-oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4), resulting in the formation of phenylchloriren-1-ol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH^-), amine (NH_2^-), or alkoxide (RO^-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Phenylchloriren-1-oxide.
Reduction: Phenylchloriren-1-ol.
Substitution: Phenylchloriren-1-amine, phenylchloriren-1-alkoxide.
Eigenschaften
CAS-Nummer |
919790-36-6 |
---|---|
Molekularformel |
C8H6Cl+ |
Molekulargewicht |
137.58 g/mol |
IUPAC-Name |
2-phenyl-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C8H6Cl/c1-2-4-7(5-3-1)8-6-9-8/h1-6H/q+1 |
InChI-Schlüssel |
HCSHEBJMDWCROA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[Cl+]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.